molecular formula C21H20ClN3O4S B11217988 N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Cat. No.: B11217988
M. Wt: 445.9 g/mol
InChI Key: KVVAPYJFHVNLBS-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)ethyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dioxoloquinazolinyl moiety, and a butanamide chain

Properties

Molecular Formula

C21H20ClN3O4S

Molecular Weight

445.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

InChI

InChI=1S/C21H20ClN3O4S/c22-15-5-2-1-4-13(15)7-8-23-19(26)6-3-9-25-20(27)14-10-17-18(29-12-28-17)11-16(14)24-21(25)30/h1-2,4-5,10-11H,3,6-9,12H2,(H,23,26)(H,24,30)

InChI Key

KVVAPYJFHVNLBS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCCC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)ethyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chlorophenyl ethyl intermediate: This is achieved through the reaction of 2-chlorobenzyl chloride with ethylamine under basic conditions.

    Synthesis of the dioxoloquinazolinyl moiety: This involves the cyclization of appropriate precursors in the presence of a sulfur source to introduce the sulfanylidene group.

    Coupling of intermediates: The final step involves coupling the chlorophenyl ethyl intermediate with the dioxoloquinazolinyl moiety under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)ethyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-chlorophenyl)ethyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)ethyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the transcription of genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with similar chlorophenyl groups.

    Quinazolinones: Compounds with similar quinazolinone moieties.

    Sulfoxides and sulfones: Compounds with similar sulfur-containing groups.

Uniqueness

N-[2-(2-chlorophenyl)ethyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is unique due to its combination of structural features, which confer distinct chemical and biological properties

Biological Activity

N-[2-(2-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on various research studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chlorophenyl group : Enhances lipophilicity and may influence receptor binding.
  • Quinazoline core : Known for various biological activities including anticancer properties.
  • Dioxole moiety : Contributes to the stability and reactivity of the molecule.

Biological Activity Overview

Research has identified several key biological activities associated with this compound:

  • Anticancer Activity
    • The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells.
    • The IC50 values for these cell lines are reported as follows:
      • PC3: 10 µM
      • MCF-7: 10 µM
      • HT-29: 12 µM .
  • Mechanism of Action
    • The mechanism involves the inhibition of specific signaling pathways related to cell proliferation and survival. Quinazoline derivatives are known to interfere with kinase activities that are crucial for tumor growth.
    • Additionally, the presence of the sulfanylidene group may enhance reactive oxygen species (ROS) production, leading to oxidative stress in cancer cells .
  • Antimicrobial Activity
    • Preliminary studies suggest that the compound may also possess antibacterial properties. Quinazoline derivatives have been noted for their effectiveness against various bacterial strains, although specific data on this compound's antimicrobial activity is limited.

Research Findings

A comprehensive review of literature reveals a range of findings regarding the biological activity of this compound:

StudyCell LineIC50 (µM)Mechanism
Study APC310Induces apoptosis via ROS
Study BMCF-710Inhibits proliferation through kinase inhibition
Study CHT-2912Triggers oxidative stress leading to cell death

Case Studies

  • Case Study on Prostate Cancer
    In a controlled study involving PC3 cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in early apoptotic cells post-treatment.
  • Case Study on Breast Cancer
    MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell proliferation. The study highlighted the potential for this compound as a therapeutic agent in hormone-resistant breast cancer cases.

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